molecular formula C28H27N7 B2787726 N-(4-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946265-28-7

N-(4-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Katalognummer: B2787726
CAS-Nummer: 946265-28-7
Molekulargewicht: 461.573
InChI-Schlüssel: SZLOHZQCJVAKLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound features:

  • A 1-phenyl group at the pyrazolo[3,4-d]pyrimidine core.
  • An N-(4-methylphenyl) substituent at the 4-amine position.
  • A 4-phenylpiperazinyl group at the 6-position.

The 4-phenylpiperazine moiety is notable for enhancing receptor binding affinity and modulating pharmacokinetic properties, such as solubility and blood-brain barrier penetration .

Eigenschaften

IUPAC Name

N-(4-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N7/c1-21-12-14-22(15-13-21)30-26-25-20-29-35(24-10-6-3-7-11-24)27(25)32-28(31-26)34-18-16-33(17-19-34)23-8-4-2-5-9-23/h2-15,20H,16-19H2,1H3,(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLOHZQCJVAKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with the CAS number 946265-28-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C28H27N7C_{28}H_{27}N_{7} with a molecular weight of 461.6 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-methylphenyl group and a 4-phenylpiperazine moiety, which are known to influence its biological properties.

PropertyValue
CAS Number946265-28-7
Molecular FormulaC28H27N7
Molecular Weight461.6 g/mol

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit various biological activities, particularly in the fields of oncology and neurology. The following mechanisms have been identified:

  • Inhibition of Kinases : Pyrazolo[3,4-d]pyrimidines often act as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibiting these kinases can lead to reduced proliferation of cancer cells.
  • Antitumor Activity : Several studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines induce apoptosis in cancer cell lines. For instance, compounds similar to N-(4-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have shown significant cytotoxicity against various cancer cell lines such as A549 and NCI-H226 with IC50 values ranging from 18 µM to over 49 µM .
  • Neuropharmacological Effects : The presence of the piperazine ring suggests potential interactions with neurotransmitter systems, particularly serotonin receptors, which could be beneficial in treating cognitive disorders .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound or similar derivatives:

  • Antitumor Activity : A study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their anticancer properties. One compound displayed an IC50 value of 26 µM against tumor cells, indicating robust antitumor activity .
  • Cytotoxicity Assessments : In vitro assessments revealed that derivatives with similar structures induced significant apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells .
  • Kinase Inhibition Studies : Research has shown that certain pyrazolo[3,4-d]pyrimidine compounds selectively inhibit CDK5 and glycogen synthase kinase 3β (GSK3β), which are critical in cancer progression and neurodegenerative diseases .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antipsychotic Activity:
Research indicates that compounds similar to N-(4-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit antipsychotic properties. The presence of the phenylpiperazine moiety is crucial for dopamine receptor interaction, which is significant in treating schizophrenia and other psychotic disorders. Studies have shown that modifications in the structure can enhance receptor affinity and selectivity .

2. Antidepressant Properties:
The compound's ability to interact with serotonin receptors suggests potential antidepressant effects. The incorporation of piperazine derivatives has been linked to increased serotonin activity, which is beneficial in mood regulation .

3. Anticancer Potential:
Emerging studies suggest that pyrazolo-pyrimidine derivatives may possess anticancer properties. The inhibition of specific kinases involved in cancer cell proliferation has been observed, making this compound a candidate for further investigation in cancer therapy .

Case Studies

StudyFocusFindings
Study 1 Antipsychotic EffectsDemonstrated significant reduction in psychotic symptoms in rodent models when administered at varying doses .
Study 2 Antidepressant ActivityShowed enhanced serotonin levels and reduced depressive behaviors in preclinical trials .
Study 3 Anticancer ActivityIn vitro tests revealed inhibition of tumor cell growth by targeting specific pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituents at the 1-, 4-, and 6-positions. Below is a comparative analysis of structurally related analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name (CAS/ID) 1-Position Substituent 4-Position Substituent 6-Position Substituent Key Properties/Activities References
Target Compound (946265-25-4) Phenyl N-(4-methylphenyl) 4-Phenylpiperazinyl High lipophilicity; kinase inhibition potential
SI388 () 1-(2-Chloro-2-phenylethyl) N-(2-chlorophenyl) Methylthio Antibacterial activity; moderate cytotoxicity
2z () Phenyl 4-Amine (unsubstituted) 1-Phenyl-1H-pyrazol-4-yl Lower solubility; unoptimized PK
142b () 1-(2-Chloro-2-(4-Cl-Ph)ethyl) N-(4-chlorobenzyl) Chlorine Antimalarial activity; high ClogP
137c () 4-Bromostyryl N-(3-chlorobenzyl) None (unsubstituted) Moderate antiparasitic activity
11 () 1-(2-Phenylethenyl) N-(4-chlorophenyl) Methylsulfonyl Enhanced solubility; lower potency

Key Observations

6-Position Substituents :

  • The 4-phenylpiperazinyl group in the target compound likely enhances CNS penetration compared to methylthio (SI388) or sulfonyl (compound 11) groups, which are more polar .
  • Halogenated groups (e.g., chlorine in 142b) improve target binding but increase molecular weight and toxicity risks .

4-Position Substituents :

  • N-(4-methylphenyl) balances lipophilicity and metabolic stability. In contrast, N-(4-chlorophenyl) (compound 11) or N-(3-chlorobenzyl) (137c) may enhance target affinity but reduce solubility .

1-Position Substituents :

  • Phenyl groups (target compound, 2z) are associated with broad-spectrum kinase inhibition, while styryl or ethenyl groups (137c, 11) may confer conformational flexibility for binding .

Biological Activities: Methylthio at 6-position (SI388) correlates with antibacterial efficacy against S. 4-Phenylpiperazinyl analogs (target compound) are hypothesized to target dopamine or serotonin receptors, similar to antipsychotic drugs, though specific data are pending .

Physicochemical Properties

  • Lipophilicity (ClogP) : The target compound (ClogP ~4.5) is more lipophilic than sulfonyl derivatives (compound 11, ClogP ~3.1) but less than chlorinated analogs (142b, ClogP ~5.2) .
  • Solubility : The 4-phenylpiperazinyl group improves aqueous solubility compared to methylthio or chlorine substituents, critical for oral bioavailability .

Q & A

Q. Key Table: Reaction Optimization Parameters

StepSolventCatalystTemperature (°C)Yield (%)
Core FormationEthanolNone8065–70
AlkylationDMFPhase-transfer catalyst60–8075–85

Basic: How is the molecular structure characterized?

Methodological Answer:

  • X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., pyrimidine ring planarity, 12.8° twist in phenyl groups) .
  • NMR Spectroscopy : 1H NMR (δ 7.2–8.1 ppm for aromatic protons) and 13C NMR (δ 150–160 ppm for pyrimidine carbons) confirm substituent positions .
  • IR Spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=N stretch) and 1240 cm⁻¹ (C-N piperazine) validate functional groups .

Basic: What biological targets are relevant for this compound?

Methodological Answer:

  • Kinases : The pyrazolo[3,4-d]pyrimidine core mimics ATP-binding pockets. Screen using kinase inhibition assays (e.g., ADP-Glo™) .
  • GPCRs : The 4-phenylpiperazine moiety interacts with serotonin (5-HT1A) and dopamine (D2) receptors. Radioligand binding assays (e.g., [³H]-spiperone displacement) quantify affinity .
  • Antimicrobial Targets : Assess via microdilution assays (MIC values against S. aureus and E. coli) .

Advanced: How to design derivatives for improved target selectivity?

Methodological Answer:

  • Substituent Variation : Replace 4-methylphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance kinase selectivity. Use Suzuki-Miyaura coupling for aryl substitutions .
  • Molecular Docking : Compare binding poses in homology models (e.g., AutoDock Vina) to prioritize derivatives with lower predicted Ki values for target kinases .
  • In Vitro Validation : Test top candidates in counter-screens against off-target GPCRs (e.g., 5-HT2A) to confirm selectivity .

Advanced: How to resolve contradictions in binding affinity data across studies?

Methodological Answer:

  • Assay Standardization : Control for buffer pH (7.4 vs. 7.0) and ion concentration (Mg²⁺ affects kinase activity) .
  • Orthogonal Techniques : Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to distinguish true binding from nonspecific interactions .
  • Meta-Analysis : Use statistical tools (e.g., Prism) to aggregate data from ≥3 independent studies, weighting by assay robustness .

Advanced: What computational methods optimize reaction pathways for novel derivatives?

Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian09 to map transition states and identify low-energy pathways (e.g., B3LYP/6-31G* level) .
  • Reaction Path Search : Apply the artificial force-induced reaction (AFIR) method in GRRM17 to predict feasible intermediates .
  • Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal solvents/catalysts for new substitutions .

Advanced: How to analyze polymorphic forms and their bioactivity implications?

Methodological Answer:

  • Polymorph Screening : Recrystallize from 10 solvents (e.g., ethanol, DMSO) and characterize via powder XRD. Compare lattice parameters (e.g., monoclinic vs. orthorhombic) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points and phase transitions (e.g., Form I melts at 215°C vs. Form II at 198°C) .
  • Bioactivity Correlation : Test polymorphs in cellular assays (e.g., IC50 in cancer cell lines) to link crystal packing to efficacy .

Advanced: What strategies address poor pharmacokinetics in preclinical studies?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to the piperazine nitrogen to enhance solubility .
  • In Vivo Tracking : Radiolabel with ¹⁴C for mass balance studies. Use LC-MS/MS to quantify plasma concentrations and metabolite profiles .
  • CYP Inhibition Assays : Screen against CYP3A4 and CYP2D6 to predict drug-drug interactions early .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.